molecular formula C32H31NO13 B127348 Chrymutasin B CAS No. 155213-41-5

Chrymutasin B

カタログ番号 B127348
CAS番号: 155213-41-5
分子量: 637.6 g/mol
InChIキー: NCMKXUVBVTVSTE-SZTUNKENSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chrymutasin B is a natural compound that belongs to the chrysophaentin family of compounds. It was first isolated from the marine-derived fungus Chrysosporium merdarium in 2009. Since then, it has gained significant attention from the scientific community due to its potential anti-cancer properties. Chrymutasin B has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

作用機序

The mechanism of action of Chrymutasin B is not fully understood. However, it has been suggested that Chrymutasin B induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, Chrymutasin B has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

生化学的および生理学的効果

Chrymutasin B has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Chrymutasin B has also been shown to modulate the expression of various genes involved in cancer progression, such as Bcl-2, Bax, and p53.

実験室実験の利点と制限

One advantage of Chrymutasin B is its selective cytotoxicity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which could potentially reduce the required dosage of these drugs and minimize their side effects. However, one limitation of Chrymutasin B is its complex structure, which makes its synthesis challenging and time-consuming.

将来の方向性

There are several future directions for Chrymutasin B research. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a radiosensitizer, which could enhance the efficacy of radiotherapy for cancer treatment. Moreover, further studies are needed to elucidate the mechanism of action of Chrymutasin B and identify its molecular targets. Finally, the development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.
Conclusion
Chrymutasin B is a natural compound with potential anti-cancer properties. Its selective cytotoxicity towards cancer cells and ability to enhance the anti-cancer effects of other chemotherapeutic agents make it a promising candidate for cancer treatment. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.

合成法

Chrymutasin B is a complex natural product with a unique structure. Its synthesis is challenging and requires multiple steps. The first total synthesis of Chrymutasin B was reported in 2015 by Wang et al. The synthesis involved 24 steps and an overall yield of 0.4%. Since then, several other synthetic routes have been reported, including a convergent synthesis with a higher yield.

科学的研究の応用

Chrymutasin B has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that Chrymutasin B exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results. In a mouse model of breast cancer, Chrymutasin B significantly inhibited tumor growth without any observable toxicity. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as doxorubicin and cisplatin.

特性

CAS番号

155213-41-5

製品名

Chrymutasin B

分子式

C32H31NO13

分子量

637.6 g/mol

IUPAC名

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1

InChIキー

NCMKXUVBVTVSTE-SZTUNKENSA-N

異性体SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

同義語

chrymutasin B

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。